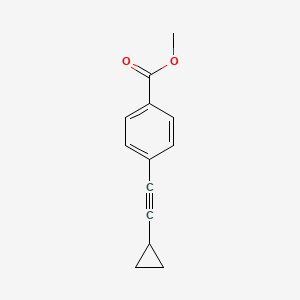
Methyl 4-(cyclopropylethynyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-cyclopropylethynyl)benzoate is an organic compound with the molecular formula C13H12O2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a 2-cyclopropylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-cyclopropylethynyl)benzoate typically involves the following steps:
Preparation of 4-bromobenzoic acid: This can be achieved by bromination of benzoic acid using bromine in the presence of a catalyst such as iron.
Formation of 4-bromo-2-cyclopropylethynylbenzoic acid: This step involves the Sonogashira coupling reaction between 4-bromobenzoic acid and cyclopropylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step is the esterification of 4-bromo-2-cyclopropylethynylbenzoic acid with methanol in the presence of a strong acid such as sulfuric acid to yield methyl 4-(2-cyclopropylethynyl)benzoate.
Industrial Production Methods
Industrial production of methyl 4-(2-cyclopropylethynyl)benzoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large reactors to brominate benzoic acid.
Sonogashira coupling: Conducted in industrial reactors with efficient mixing and temperature control.
Continuous esterification: Utilizing continuous flow reactors to esterify the intermediate product with methanol.
化学反応の分析
Types of Reactions
Methyl 4-(2-cyclopropylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-cyclopropylethynyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopropylethynyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of methyl 4-(2-cyclopropylethynyl)benzoate.
科学的研究の応用
Methyl 4-(2-cyclopropylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of methyl 4-(2-cyclopropylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 2-(cyclopropylethynyl)benzoate
- Methyl 3-(cyclopropylethynyl)benzoate
- Methyl 4-(cyclopropylethynyl)benzoate
Uniqueness
Methyl 4-(2-cyclopropylethynyl)benzoate is unique due to the position of the cyclopropylethynyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it valuable for specific applications.
特性
分子式 |
C13H12O2 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
methyl 4-(2-cyclopropylethynyl)benzoate |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-8-6-11(7-9-12)5-4-10-2-3-10/h6-10H,2-3H2,1H3 |
InChIキー |
OGSXYVGYBNFEBF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


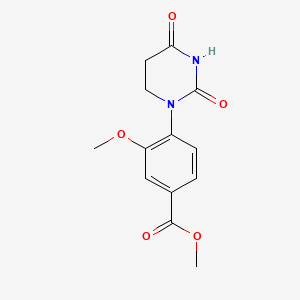

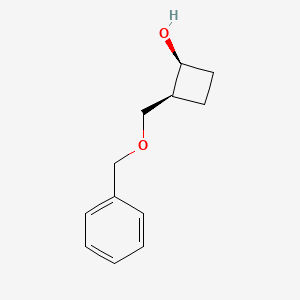
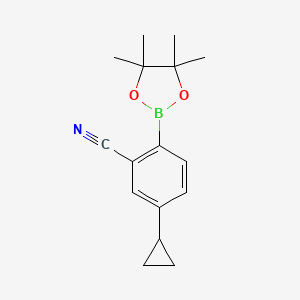
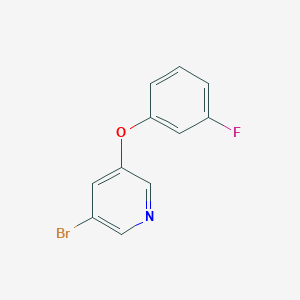
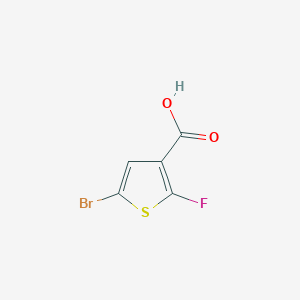
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
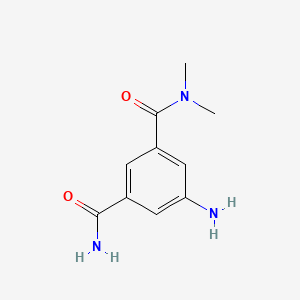
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)

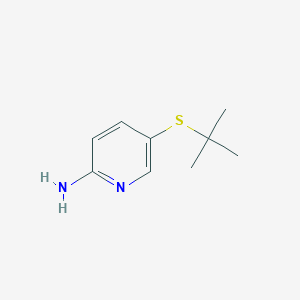
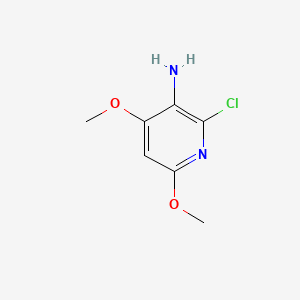
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
